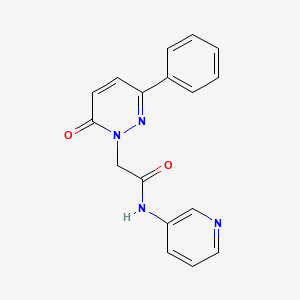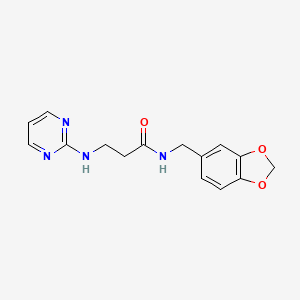![molecular formula C19H17N5O3 B12176631 4,7-dimethoxy-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]-1H-indole-2-carboxamide](/img/structure/B12176631.png)
4,7-dimethoxy-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-dimethoxy-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]-1H-indole-2-carboxamide is a complex organic compound that features both indole and triazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethoxy-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]-1H-indole-2-carboxamide typically involves multi-step reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve the use of automated synthesis equipment to handle the complex reaction sequences. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in the industrial synthesis of such compounds .
Análisis De Reacciones Químicas
Types of Reactions
4,7-dimethoxy-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .
Aplicaciones Científicas De Investigación
4,7-dimethoxy-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 4,7-dimethoxy-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole and triazole moieties allow it to bind to various receptors and enzymes, potentially modulating their activity. This compound may also interact with cellular pathways involved in signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives: Known for their antiviral activity.
2-phenyl-6-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole: Studied for its anticonvulsant properties.
Uniqueness
4,7-dimethoxy-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]-1H-indole-2-carboxamide is unique due to its dual indole and triazole structure, which provides a versatile platform for chemical modifications and potential therapeutic applications. Its ability to interact with multiple biological targets makes it a valuable compound for drug discovery and development .
Propiedades
Fórmula molecular |
C19H17N5O3 |
|---|---|
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
4,7-dimethoxy-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C19H17N5O3/c1-26-15-6-7-16(27-2)17-13(15)9-14(23-17)19(25)22-12-5-3-4-11(8-12)18-20-10-21-24-18/h3-10,23H,1-2H3,(H,22,25)(H,20,21,24) |
Clave InChI |
NNJYNZSRCDOUJA-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NC3=CC=CC(=C3)C4=NC=NN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-{[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B12176551.png)

![ethyl (2Z)-2-(2,3-dimethoxybenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12176563.png)

![N-(2-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B12176591.png)

![4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide](/img/structure/B12176604.png)
![7,8-dimethoxy-2-(2-oxo-2-{4-[2-(4-pyridyl)ethyl]piperazino}ethyl)-1(2H)-phthalazinone](/img/structure/B12176607.png)




![N-[(2Z)-5-methoxy[1,3]thiazolo[4,5-f]quinolin-2(1H)-ylidene]-2-methylbenzamide](/img/structure/B12176656.png)

